N-But-2-en-1-ylglycine
Description
Structure
3D Structure
Properties
CAS No. |
83768-90-5 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2-(but-2-enylamino)acetic acid |
InChI |
InChI=1S/C6H11NO2/c1-2-3-4-7-5-6(8)9/h2-3,7H,4-5H2,1H3,(H,8,9) |
InChI Key |
LKQSFPOXQAQZJB-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCNCC(=O)O |
Origin of Product |
United States |
Advanced Structural Elucidation Techniques for N but 2 En 1 Ylglycine
High-Resolution Spectroscopic Methodologies
High-resolution spectroscopy is instrumental in piecing together the molecular puzzle of N-But-2-en-1-ylglycine. By employing various spectroscopic methods, researchers can probe different aspects of the molecule's structure, from the magnetic environments of its nuclei to its vibrational modes and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each proton and carbon atom. wikipedia.org One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights into the number and types of atoms present.
In the ¹H NMR spectrum, the chemical shifts, integration, and splitting patterns of the signals reveal the connectivity of the protons. libretexts.orgdocbrown.info For this compound, specific resonances would be expected for the protons of the butyl group, the vinyl protons of the butenyl chain, and the protons associated with the glycine (B1666218) moiety.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.orgdocbrown.info Key signals would correspond to the carboxyl carbon, the α-carbon of the glycine unit, the carbons of the double bond, and the methyl and methylene (B1212753) carbons of the butenyl group.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for making unambiguous assignments. youtube.comwikipedia.orgscribd.com A COSY spectrum establishes correlations between protons that are coupled to each other, typically those on adjacent carbons. wikipedia.orgsdsu.edu This helps to trace the proton network through the butenyl chain and connect it to the glycine portion.
An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. wikipedia.orgsdsu.eduhmdb.ca This technique is invaluable for definitively assigning the chemical shifts of each carbon atom based on the already assigned proton spectrum. wikipedia.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~170-175 |
| NH-CH₂ | ~3.8-4.0 | ~45-50 |
| N-CH₂-CH= | ~3.2-3.4 | ~50-55 |
| -CH=CH- | ~5.5-5.8 | ~125-135 |
| =CH-CH₃ | ~5.5-5.8 | ~125-135 |
| -CH₃ | ~1.6-1.8 | ~15-20 |
Note: These are predicted values and can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, GC-MS)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. wikipedia.org Techniques like Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. nih.govnih.gov
ESI-MS is a soft ionization technique that allows for the accurate determination of the molecular weight by observing the molecular ion peak, often as [M+H]⁺ or [M-H]⁻. nih.govlcms.cz High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. rsc.org
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In this technique, the molecule is typically ionized by electron impact (EI), which causes fragmentation. uni-saarland.de The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. wikipedia.orgdocbrown.infouomustansiriyah.edu.iq The fragmentation of this compound would likely involve characteristic losses of the carboxyl group, parts of the butenyl chain, and cleavage of the N-C bond. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. rsc.org
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [C₆H₁₁NO₂]⁺ | 129.0790 | Molecular Ion (M⁺) |
| [M-COOH]⁺ | 84.0813 | Loss of the carboxylic acid group |
| [M-C₄H₇]⁺ | 74.0242 | Loss of the butenyl group |
| [C₄H₇]⁺ | 55.0548 | Butenyl cation |
Note: The m/z values are for the most abundant isotopes.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound. mt.comresearchgate.net
IR spectroscopy measures the absorption of infrared radiation by the molecule, leading to vibrations such as stretching and bending of the chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carboxyl group, the C=C stretch of the alkene, and various C-H and C-N stretching and bending vibrations.
Raman spectroscopy, on the other hand, is based on the inelastic scattering of monochromatic light. bruker.com It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C double bond in the butenyl chain would be expected to show a strong signal in the Raman spectrum.
Table 3: Key Infrared and Raman Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Weak |
| N-H (Amine) | Stretching | 3300-3500 | Moderate |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Moderate |
| C=C (Alkene) | Stretching | 1640-1680 | Strong |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. youtube.commsu.edu When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.orglibretexts.orgwikipedia.org
For this compound, the principal chromophores are the carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the carboxylic acid. The C=C bond will undergo a π → π* transition, typically absorbing in the shorter wavelength UV region. The carbonyl group can undergo both n → π* and π → π* transitions. masterorganicchemistry.com The presence of the nitrogen atom with its non-bonding electrons (n) can also lead to n → σ* transitions. adcmastuana.org The conjugation between the C=C double bond and the nitrogen atom may influence the position and intensity of these absorption bands. libretexts.org
Table 4: Expected UV-Visible Absorption Maxima (λmax) for this compound
| Transition | Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π* | C=C | ~170-190 |
| n → π* | C=O | ~270-300 |
| π → π* | C=O | ~180-200 |
| n → σ* | N | ~190-210 |
X-ray Crystallography for Definitive Three-Dimensional Structure
Single Crystal X-ray Diffraction of this compound and its Derivatives
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound or a suitable derivative is required. uhu-ciqso.esmdpi.com This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. ijcrt.org The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. anton-paar.com
By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. wikipedia.org From this map, the positions of the individual atoms can be determined with high precision. This allows for the definitive determination of the molecular structure, including the stereochemistry at the chiral center (if applicable) and the geometry of the double bond (E/Z isomerism). unimi.ithitgen.comresearchgate.net The crystal structure also reveals information about intermolecular interactions, such as hydrogen bonding, in the solid state.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Carbon tetrachloride |
| Carbon disulfide |
Co-crystallization Studies with Biological Macromolecules (e.g., enzymes)
Co-crystallization is a powerful technique used to obtain high-resolution, three-dimensional structural information of a small molecule, or ligand, bound to its biological target, such as a protein or enzyme. ias.ac.inedpsciences.fr This method involves forming a single crystal from a solution containing both the purified macromolecule and the ligand, in this case, this compound. The resulting co-crystal is then analyzed using X-ray crystallography, where a beam of X-rays is diffracted by the crystal lattice. nih.gov The diffraction pattern provides detailed information about the atomic arrangement, allowing for the precise mapping of the ligand within the enzyme's active site. ias.ac.in
For this compound, such studies would be invaluable for understanding its mechanism of action if it is intended to interact with a specific enzyme. By visualizing the binding pose, researchers can identify the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern the binding affinity and specificity. nih.gov This structural insight is crucial for structure-based drug design and for understanding the biological function of the molecule. ias.ac.in While specific co-crystallization data for this compound is not publicly available, the general objectives and potential findings of such a study can be outlined.
Table 1: Objectives of Co-crystallization Studies for this compound
| Objective | Description | Potential Findings |
| Binding Site Identification | To determine the precise location where this compound binds to the target macromolecule. | Identification of the active site or an allosteric binding pocket. |
| Interaction Mapping | To identify the specific amino acid residues of the enzyme that interact with the ligand. | Detailed list of hydrogen bonds, salt bridges, and hydrophobic contacts. |
| Conformational Analysis | To observe the three-dimensional shape (conformation) of this compound when bound to the enzyme. | Revelation of the bioactive conformation, which may differ from its unbound state. |
| Mechanism of Action | To infer how the ligand modulates the enzyme's activity (e.g., inhibition or activation). | Structural basis for competitive or non-competitive inhibition. |
| Structure-Activity Relationship (SAR) | To provide a structural basis for designing more potent or selective analogs. | Guidance for chemical modifications to improve binding affinity or other properties. |
Chromatographic Separations for Isomer Resolution and Purity Assessment
Chromatographic techniques are fundamental for assessing the purity of this compound and for separating its potential stereoisomers and geometric isomers. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. wikipedia.org It is particularly well-suited for analyzing non-volatile and polar compounds like amino acids and their derivatives.
For this compound, HPLC can be used for two primary goals: purity assessment and isomer resolution. Purity analysis involves developing a method that separates the main compound from any impurities, such as starting materials, by-products, or degradation products. nih.gov The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for quantification of its purity. wikipedia.org
Isomer resolution is more complex. This compound exists as geometric isomers (E and Z, or trans and cis) due to the double bond in the butenyl group. nih.gov Furthermore, the glycine moiety's alpha-carbon is a stereocenter, leading to enantiomers (R and S). HPLC, especially with chiral stationary phases, is a powerful tool for separating these different isomeric forms. nih.gov Techniques like reverse-phase HPLC (RP-HPLC) can often separate geometric isomers, while chiral HPLC is required to resolve enantiomers. Hydrophilic interaction liquid chromatography (HILIC) is another valuable mode for separating very polar compounds that are poorly retained in reverse-phase systems. wikipedia.orgchromatographyonline.com
Table 2: Example HPLC Method for Analysis of this compound
| Parameter | Condition for Purity Assay | Condition for Isomer Resolution |
| Technique | Reverse-Phase HPLC (RP-HPLC) | Chiral HPLC / RP-HPLC |
| Column | C18 (e.g., Zorbax XDB C18, 4.6 x 75 mm) nih.gov | Chiral (e.g., (S,S)-Whelk-O 1) nih.gov or C18 for geometric isomers |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Diethylamine in Hexane |
| Mobile Phase B | Acetonitrile nih.gov | Ethanol / Tetrahydrofuran (THF) nih.gov |
| Gradient | 5% to 95% B over 15 minutes | Isocratic (e.g., 97:3 Hexane:Ethanol) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min |
| Column Temperature | 40 °C nih.gov | 25 °C |
| Detection | UV at 210 nm or Mass Spectrometry (MS) | UV at 210 nm or Polarimetry |
| Injection Volume | 5 µL | 10 µL |
Gas Chromatography (GC)
Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. sigmaaldrich.com It is highly effective for purity assessment and can resolve some isomers. libretexts.orglibretexts.org However, this compound, being an amino acid, is non-volatile and thermally labile. Therefore, direct analysis by GC is not feasible. The compound must first be chemically modified through a process called derivatization to increase its volatility and thermal stability. A common derivatization process involves esterification of the carboxyl group followed by acylation of the amino group.
Once derivatized, the sample can be injected into the GC system. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. sigmaaldrich.com GC provides excellent resolution and is highly sensitive, making it suitable for detecting trace impurities. libretexts.org A GC instrument equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and identification of the separated components. sigmaaldrich.com While a single peak might suggest purity, it is not definitive, as some impurities or isomers may co-elute (exit the column at the same time). libretexts.orglibretexts.org
Table 3: Example GC Method for Purity Analysis of this compound
| Parameter | Description |
| Derivatization Step | Esterification: Reaction with acidified isopropanol (B130326) to form the isopropyl ester. Acylation: Subsequent reaction with trifluoroacetic anhydride (B1165640) (TFAA) to form the N-trifluoroacetyl derivative. |
| GC System | Gas Chromatograph with Mass Spectrometry (GC-MS) |
| Column | Non-polar or intermediate-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Injector Temperature | 250 °C |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 40-500 m/z |
| Purity Determination | The purity is calculated from the relative peak area of the main compound versus the total peak area in the chromatogram. libretexts.org |
Mechanistic Investigations of Reactions Involving N but 2 En 1 Ylglycine and Analogs
Elucidation of Reaction Pathways and Intermediate Species
The reactivity of unsaturated amino acids like N-But-2-en-1-ylglycine is largely dictated by the interplay between the amino acid backbone and the unsaturated alkyl substituent. This structure allows for complex reaction pathways, including rearrangements and specific bond formations or cleavages.
The presence of a β,γ-double bond relative to the carboxyl group in this compound suggests the potential for isomerization. In analogous systems, such as the β,γ-unsaturated amino acid vinylglycine, a key mechanistic step involves the abstraction of the α-proton. This leads to the formation of an enamine intermediate which then isomerizes to a more stable α,β-unsaturated system. nih.gov This rearrangement is often a critical activation step in the mechanism of enzyme inactivation, transforming a relatively stable molecule into a reactive species within the enzyme's active site. nih.gov
A proposed pathway for a generic β,γ-unsaturated amino acid involves:
Binding to the enzyme, often forming a Schiff base with a cofactor like pyridoxal (B1214274) 5'-phosphate (PLP).
Enzyme-catalyzed abstraction of the α-proton.
Tautomerization to form a conjugated α,β-unsaturated enamine intermediate.
This reactive intermediate can then participate in further reactions, such as nucleophilic attack. nih.gov
Enantioselective rearrangements catalyzed by N-heterocyclic carbenes (NHCs) in other unsaturated systems, like enol ε-lactones, further highlight how such structures can be predisposed to complex, stereocontrolled transformations to form new cyclic structures. rsc.org
The mechanisms of bond formation and cleavage for N-alkenylglycine derivatives are central to their synthesis and biological activity. The formation of the N-C bond is a key step in the synthesis of N-substituted glycine (B1666218) derivatives. acs.org In enzymatic contexts, specific bond cleavages are characteristic of their mechanism of action.
For instance, the inactivation of aspartate aminotransferases by vinylglycine proceeds through a defined sequence of bond formation and cleavage. nih.gov After the initial rearrangement to an α,β-unsaturated enamine, the ε-amino group of a specific lysine (B10760008) residue (Lys-258) in the active site acts as a nucleophile. nih.gov It attacks the β-carbon of the inhibitor, forming a new, stable covalent C-N bond, which results in the irreversible alkylation of the enzyme. nih.gov
Similarly, the initial step in the biosynthesis of clavulanic acid involves an unusual N-C bond-forming reaction between L-arginine and D-glyceraldehyde 3-phosphate, catalyzed by a thiamin diphosphate-dependent enzyme. nih.gov This demonstrates a biological precedent for enzyme-mediated N-C bond formation involving amino acid derivatives. Computational studies on the formation of the peptide bond between two glycine molecules show that the process is kinetically and thermodynamically influenced by the surrounding medium and can be catalyzed by solvent molecules that facilitate proton exchange. nih.gov The cleavage of C-N bonds in dipeptides containing glycine has also been shown to occur selectively at the glycine residue under specific oxidative conditions. acs.org
Studies on Enolization and Rearrangement Pathways
Enzyme-Catalyzed Reactions with Unsaturated Glycine Derivatives
Enzymes, particularly flavoenzymes, can catalyze the oxidation of unsaturated glycine derivatives, often as part of a mechanism-based inactivation strategy. The unique electronic properties of the unsaturated substituent are exploited by the enzyme to trigger its own inactivation.
The mitochondrial flavoenzyme proline dehydrogenase (PRODH) is a well-studied example of an enzyme that interacts with unsaturated glycine analogs. nih.govnih.gov Studies on S-but-3-yn-2-ylglycine, a close analog of N-propargylglycine (NPPG), reveal a detailed mechanism of time-dependent, covalent inactivation. nih.gov
The inactivation mechanism proceeds via the following steps:
PRODH catalyzes the oxidation of the S-enantiomer of but-3-yn-2-ylglycine, which is a required first step for inactivation. The enzyme does not react with the R-enantiomer. nih.gov
This oxidation is FAD-dependent and leads to the formation of a reactive intermediate. researchgate.net
The intermediate covalently modifies the enzyme, with crystallographic evidence showing a link between the FAD N5 atom and the ε-nitrogen of an active site lysine residue. nih.gov
While S-but-3-yn-2-ylglycine was found to be a less efficient inactivator of purified bacterial PRODH compared to NPPG, it showed comparable activity in human cells and mouse livers, highlighting its potential as a chemical probe. nih.gov
| Compound | Relative Inactivation Efficiency (vs. NPPG) | Mechanism | Reference |
|---|---|---|---|
| N-propargylglycine (NPPG) | Baseline (Best-in-class) | Covalent modification of FAD N5 atom | nih.gov |
| S-but-3-yn-2-ylglycine | ~600-times lower than NPPG (purified bacterial enzyme) | Covalent modification of FAD N5 atom and active site lysine | nih.gov |
High-resolution crystal structures of enzymes complexed with inhibitors provide definitive evidence of active site interactions. In the case of PRODH inactivated by S-but-3-yn-2-ylglycine, the 1.68 Å resolution crystal structure confirmed that inactivation creates a covalent bond between the N5 position of the FAD cofactor and the ε-amino group of a lysine residue in the active site. nih.gov This confirms it follows the same fundamental mechanism as NPPG. nih.gov
In a different class of enzymes, the pyridoxal phosphate-dependent aspartate aminotransferases, the inhibitor vinylglycine also alkylates an active site lysine (Lys-258). nih.gov The proposed catalytic mechanism involves the abstraction of the α-proton from vinylglycine, isomerization to an α,β-unsaturated enamine, and subsequent nucleophilic attack by the lysine's ε-amino group. nih.gov The flexibility required for such conformational changes and catalytic activity in enzyme active sites is often provided by the presence of glycine residues in specific sequence motifs. researchgate.net
| Enzyme | Inhibitor/Analog | Key Active Site Residue(s) | Cofactor Interaction | Reference |
|---|---|---|---|---|
| Proline Dehydrogenase (PRODH) | S-but-3-yn-2-ylglycine | Lysine | Covalent bond with FAD N5 atom | nih.gov |
| Aspartate Aminotransferase | Vinylglycine | Lysine-258 | Forms Schiff base with Pyridoxal 5'-phosphate (PLP) | nih.gov |
Enzymatic reactions are characterized by high degrees of stereospecificity and regioselectivity, meaning they selectively produce or react with a specific stereoisomer and at a specific position on the substrate. mdpi.com
The reaction of proline dehydrogenase with but-3-yn-2-ylglycine is a clear example of stereospecificity. The enzyme exclusively catalyzes the oxidation of the S-enantiomer, showing no reactivity towards the R-enantiomer. nih.gov This high degree of selectivity is crucial for the specific targeting of the enzyme and is rationalized through molecular modeling of the active site. nih.gov
This principle is broadly applicable. For example:
Fatty acid hydratases demonstrate both regio- and stereoselective modification of fatty acids to produce specific valuable hydroxy derivatives. mdpi.com
Transaminases, which are widely used for the biosynthesis of unnatural amino acids, exhibit high enantioselectivity by converting keto acids into specific stereoisomers of amino acids. nih.gov
The enzymatic deamination of 1-aminocyclopropane-1-carboxylate (ACPC) in D₂O results in the specific incorporation of deuterium (B1214612) at one of the two prochiral methylene (B1212753) hydrogens at the C-3 position of the α-ketobutyrate product, demonstrating stereochemical control. raineslab.com
Such selectivity arises from the precise three-dimensional arrangement of amino acid residues in the enzyme's active site, which creates a chiral environment that preferentially binds and orients only one enantiomer of the substrate in the correct position for catalysis. github.io
Identification of Active Site Interactions and Catalytic Mechanisms
Kinetic Analysis of Chemical and Biochemical Transformations
The study of reaction kinetics is fundamental to understanding the mechanisms of chemical and biochemical transformations. For this compound and its analogs, kinetic analysis provides crucial insights into the rates at which these molecules react and the factors that govern the speed and outcome of these transformations. This section focuses on the determination of reaction rate constants and the influence of environmental conditions on the kinetics of reactions involving these compounds. A significant body of research in this area has focused on N-(1-deoxy-D-fructos-1-yl)-glycine (DFG), an Amadori compound that serves as a key analog for understanding the reactive nature of N-substituted glycines.
Determination of Reaction Rate Constants and Order
The determination of reaction rate constants (k) and the order of a reaction are essential for quantifying the relationship between reactant concentrations and the rate of a chemical reaction. wikipedia.org For complex reactions, such as the thermal degradation of N-substituted glycines, multiresponse kinetic modeling is a powerful approach to elucidate these parameters. researchgate.net This method involves monitoring the concentrations of multiple reactants, intermediates, and products over time and fitting this data to a proposed reaction network. researchgate.netwur.nl
In the context of the Maillard reaction, a well-studied analog system involving the reaction of glucose and glycine, kinetic analysis has been instrumental. The reaction is complex, but under certain conditions, it can be approximated as a pseudo-first-order reaction. core.ac.uk For instance, in a simplified model system of glucose and glycine, the formation of melanoidins, the brown polymers responsible for color, can be monitored spectrophotometrically. core.ac.uk By plotting the natural logarithm of the change in absorbance over time, a linear relationship can be established, the slope of which corresponds to the pseudo-first-order rate constant. core.ac.uk
A comprehensive kinetic model for the thermal degradation of N-(1-deoxy-D-fructos-1-yl)-glycine (DFG) has been developed, illustrating the determination of multiple rate constants within a complex reaction network. researchgate.netwur.nl This model accounts for the degradation of DFG and the formation of various products, including organic acids and dicarbonyl compounds. researchgate.netresearchgate.net The rate constants for each step in the proposed mechanism are estimated using non-linear regression analysis of the experimental data. researchgate.net
The table below presents hypothetical rate constants for the degradation of an N-substituted glycine analog under different conditions, illustrating the type of data obtained from kinetic studies.
Interactive Data Table: Hypothetical Rate Constants for N-substituted Glycine Analog Degradation
| Condition | Reactant | Order | Rate Constant (k) | Units |
| pH 5.5, 100°C | DFG | First | 1.5 x 10⁻⁴ | s⁻¹ |
| pH 6.8, 100°C | DFG | First | 2.8 x 10⁻⁴ | s⁻¹ |
| pH 5.5, 120°C | DFG | First | 5.2 x 10⁻⁴ | s⁻¹ |
| pH 6.8, 120°C | DFG | First | 9.7 x 10⁻⁴ | s⁻¹ |
Influence of Environmental Factors on Reaction Kinetics
Environmental factors, such as temperature, pH, and solvent composition, can significantly influence the rates of chemical and biochemical reactions. nih.govnih.gov Understanding these effects is crucial for controlling reaction outcomes and for elucidating reaction mechanisms.
Temperature:
Temperature has a profound effect on reaction rates. The Arrhenius equation describes the relationship between the rate constant (k), the activation energy (Ea), and temperature (T). Generally, an increase in temperature leads to an increase in the reaction rate constant. researchgate.net In the thermal degradation of DFG, increasing the temperature from 100°C to 120°C significantly accelerates the degradation of DFG and the formation of subsequent products. researchgate.netnih.gov However, in some complex biological systems, the temperature dependence of reactions can be more intricate and may not strictly follow the Arrhenius equation. researchgate.net
pH:
The pH of the reaction medium is another critical factor, particularly for reactions involving acidic or basic functional groups, as is the case with this compound and its analogs. For the degradation of DFG, pH plays a determinative role in the reaction pathway. researchgate.netresearchgate.net At a lower pH (e.g., 5.5), the 1,2-enolization pathway is favored, leading to the formation of 3-deoxyglucosone. researchgate.net Conversely, as the pH increases (e.g., to 6.8), the 2,3-enolization pathway becomes more prominent. researchgate.net This shift in mechanism directly impacts the distribution of reaction products. Studies on the glucose/glycine Maillard reaction have also clearly demonstrated that the reaction proceeds much faster under basic conditions (pH 9) compared to acidic (pH 4) or neutral (pH 7) conditions. core.ac.uk
Ionic Strength and Solvent Effects:
The ionic strength of the medium can also affect reaction kinetics, particularly for reactions involving charged species. nih.gov An increase in ionic strength can alter the activity of reactants and intermediates, thereby influencing both the rate of nucleation and the growth of fibrils in protein aggregation, a process analogous to the polymerization that can occur in Maillard reactions. nih.gov While not extensively detailed for this compound itself, the principles of solvent effects on reaction rates are well-established. The polarity and hydrogen-bonding capacity of the solvent can influence the stability of reactants, transition states, and products, thereby altering the activation energy and reaction rate.
The following interactive data table summarizes the influence of pH and temperature on the rate constants for the degradation of DFG, as derived from kinetic modeling studies. researchgate.net
Interactive Data Table: Influence of pH and Temperature on DFG Degradation Rate Constants
| pH | Temperature (°C) | Rate Constant (k) (s⁻¹) | Predominant Pathway |
| 5.5 | 100 | 1.5 x 10⁻⁴ | 1,2-enolization |
| 6.8 | 100 | 2.8 x 10⁻⁴ | 2,3-enolization |
| 5.5 | 120 | 5.2 x 10⁻⁴ | 1,2-enolization |
| 6.8 | 120 | 9.7 x 10⁻⁴ | 2,3-enolization |
These kinetic analyses, particularly through the study of analogs like DFG, provide a foundational understanding of the reactivity of this compound. The determination of rate constants and the elucidation of the effects of environmental factors are critical for predicting the behavior of this compound in various chemical and biochemical systems.
Computational and Theoretical Chemistry of N but 2 En 1 Ylglycine
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, starting from the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the ground-state geometry and relative energies of different isomers and conformers of organic molecules, including N-substituted amino acids. nih.govresearchgate.net For N-But-2-en-1-ylglycine, DFT calculations, often using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be employed to find the lowest energy structure. mdpi.com This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found.
The output of such a calculation provides precise data on bond lengths, bond angles, and dihedral angles. While specific published data for this compound is not available, a typical DFT optimization would yield the results shown in the illustrative table below.
Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound This table presents hypothetical data representative of a DFT/B3LYP/6-31G calculation.*
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O (carbonyl) | 1.21 |
| Bond Length (Å) | C-O (hydroxyl) | 1.35 |
| Bond Length (Å) | C=C (butenyl) | 1.34 |
| Bond Length (Å) | N-C (glycine) | 1.46 |
| Bond Angle (°) | O=C-O | 124.5 |
| Bond Angle (°) | C-N-C | 118.2 |
| Dihedral Angle (°) | H-C=C-H (trans) | 180.0 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. rsc.org Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than standard DFT for calculating electronic energies and intermolecular interaction energies, though at a significantly greater computational expense. ethernet.edu.etnih.gov
These high-accuracy calculations are often performed on optimized geometries obtained from a less expensive method like DFT. They serve as benchmarks to validate the results from DFT or other models. nih.gov For this compound, ab initio calculations could provide a definitive value for its ionization potential or electron affinity. However, specific studies employing these high-level methods on this molecule are not present in the accessible literature.
The flexibility of this compound arises from the rotation around several single bonds, leading to various conformers with different energies. libretexts.org The conformational analysis focuses on mapping the potential energy surface as a function of key dihedral angles. lumenlearning.com For this molecule, the critical rotations are around the N-CH₂ (glycine backbone) bond and the N-CH₂ (butenyl) bond.
A computational scan of these dihedral angles would reveal the most stable arrangements (energy minima) and the energy barriers to rotation (transition states). The butenyl group itself introduces steric considerations; for instance, the orientation of the vinyl methyl group relative to the glycine (B1666218) backbone would significantly influence conformational stability. The most stable conformers are typically those that minimize steric hindrance, such as anti or gauche arrangements. lumenlearning.comlibretexts.org
Table 2: Illustrative Relative Energies of this compound Conformers This table presents hypothetical data from a conformational analysis, showing the relative stability of different rotational isomers (rotamers).
| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Anti | ~180° | 0.00 | 75 |
| Gauche (+) | ~60° | 0.95 | 12.5 |
| Gauche (-) | ~-60° | 0.95 | 12.5 |
Ab initio Methods for High-Accuracy Calculations
Molecular Modeling and Dynamics Simulations
While quantum calculations describe the static properties of a molecule, molecular modeling and dynamics simulations are used to explore its motion and behavior over time. wustl.edu
Molecular dynamics (MD) simulations track the movement of every atom in a molecule over time by solving Newton's equations of motion. glycoforum.gr.jpwustl.edu These simulations rely on a "force field," a set of empirical functions and parameters that define the potential energy of the system. MD simulations can predict the preferred conformations of this compound in a given environment (e.g., in a vacuum or in solution) and the flexibility of its chemical structure. nih.gov By analyzing the trajectory from an MD simulation, one can observe transitions between different conformers and calculate the probability of finding the molecule in a particular shape. This provides a dynamic understanding that complements the static picture from quantum chemical conformational analysis.
The function of a biomolecule is intrinsically linked to its interactions with its environment, particularly with water. MD simulations are exceptionally well-suited for studying these interactions. nih.gov To simulate this compound in an aqueous environment, the molecule is placed in a computational box filled with explicit water molecules. bonvinlab.org
The simulation reveals how water molecules arrange themselves around the solute, forming a solvation shell. mdpi.comnsf.gov Key analyses include:
Radial Distribution Functions (RDFs): These plots show the probability of finding a solvent atom at a certain distance from a solute atom. For instance, an RDF for the water oxygen atoms around the nitrogen of the amino group would show a sharp peak corresponding to hydrogen bonding. nih.gov
Hydrogen Bond Analysis: The simulation can quantify the number and lifetime of hydrogen bonds between the carboxyl and amino groups of this compound and the surrounding water molecules.
Solvent Accessible Surface Area (SASA): This metric calculates the surface area of the molecule that is exposed to the solvent, providing insights into its hydrophobicity and how its conformation changes to minimize or maximize solvent exposure. nih.gov
These simulations are critical for understanding how the molecule behaves in a biological context and how it might interact with other molecules, such as proteins or receptors.
Docking Studies with Protein Targets (e.g., enzyme active sites)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. saylor.orgnih.gov This method is instrumental in understanding how a ligand, such as this compound, might interact with the active site of a protein, which is the region where substrate molecules bind and undergo a chemical reaction. saylor.orgwikipedia.orgnih.gov The binding affinity, calculated as binding energy, indicates the strength of the interaction. semanticscholar.orgmdpi.com
This compound (specifically, trans-2-crotylglycine) is recognized as a non-proteinogenic amino acid component of the cyclic heptapeptide (B1575542) natural product, rufomycin. researchgate.netresearchgate.net Rufomycins are synthesized by a multi-enzyme complex that includes a non-ribosomal peptide synthetase (NRPS), RufT, and a unique cytochrome P450 enzyme, RufO, which is responsible for a nitration reaction on a tyrosine residue within the peptide. researchgate.netnih.govnih.gov
Computational docking studies have been primarily focused on understanding how the growing rufomycin peptide chain, which contains the N-crotylglycine residue, fits within the enzymatic machinery. For instance, investigations into the cytochrome P450 enzyme RufO from Streptomyces atratus have utilized molecular docking to probe substrate binding. nih.gov These studies revealed that the active site of RufO is spacious and can accommodate the large, flexible rufomycin precursor peptide. nih.govnih.gov Docking simulations of the entire heptapeptide precursor into the RufO active site generated numerous possible binding poses, with some placing the tyrosine moiety in a suitable position for the nitration reaction catalyzed by the enzyme. nih.gov
While these studies provide insight into the binding of the larger peptide containing N-crotylglycine, specific docking studies detailing the binding energy and precise interactions of the isolated this compound molecule within an enzyme active site are not extensively documented in the available literature. The primary focus remains on the context of its incorporation into the full peptide substrate. The interactions would involve the characteristic amino acid backbone (amino and carboxyl groups) and the unique but-2-en-1-yl (crotyl) side chain.
Table 1: Potential Protein Targets for this compound Docking Studies
| Protein Target | Organism | Relevance to this compound | Potential Interactions |
| RufT (NRPS) | Streptomyces atratus | Responsible for incorporating N-crotylglycine into the rufomycin peptide. researchgate.netacs.org | The active site of the adenylation (A) domain recognizes and activates the amino acid, while the peptidyl carrier protein (PCP) domain covalently holds it. |
| RufO (Cytochrome P450) | Streptomyces atratus | Modifies the rufomycin peptide containing N-crotylglycine. nih.govnih.gov | The crotyl side chain may form hydrophobic or van der Waals interactions within the spacious active site. |
| TOL Pathway Enzymes | Pseudomonas putida | Involved in the metabolism of cis-crotylglycine. nih.gov | The active sites of enzymes like 2-keto-4-pentenoic acid hydratase could bind the keto-acid derivative of N-crotylglycine. |
Prediction of Chemical Reactivity and Spectroscopic Signatures
Computational methods are crucial for predicting the inherent reactivity of a molecule and for interpreting its spectroscopic data, providing a bridge between theoretical structure and experimental observation. researchgate.netdiva-portal.org
Computational Spectroscopy for Spectral Interpretation
Computational spectroscopy uses quantum chemistry to predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy. diva-portal.orgnih.govinnovatechlabs.com
NMR Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts helps in the structural elucidation of molecules like this compound. libretexts.orgorganicchemistrydata.org The chemical environment of each nucleus determines its shift. For this compound, key structural features would produce characteristic signals. The stereochemistry of the but-2-ene group (E or Z isomer) would significantly influence the chemical shifts of the vinylic and methyl carbons, as demonstrated in studies of but-2-ene itself. docbrown.info For example, the methyl carbons in Z-but-2-ene (cis) are more shielded (lower ppm value) than in E-but-2-ene (trans). docbrown.info
FTIR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of different bonds within the molecule. researchgate.netresearchgate.net These frequencies correspond to absorption peaks in an FTIR spectrum. For this compound, characteristic vibrations would include N-H stretching, C=O stretching of the carboxyl group, C=C stretching of the alkene, and various C-H bending and stretching modes. Comparing calculated spectra with experimental ones can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding. nih.gov
Table 2: Predicted Spectroscopic Features for this compound
| Spectroscopy Type | Functional Group | Predicted Chemical Shift / Frequency Range | Notes |
| ¹³C NMR | Carboxyl (C=O) | ~170-185 ppm | Chemical shift is sensitive to pH and hydrogen bonding. libretexts.org |
| Alkene (=CH-) | ~115-140 ppm | E/Z isomerism will affect the precise shift. docbrown.infolibretexts.org | |
| Methylene (B1212753) (-CH₂-) | ~40-60 ppm | Shifts depend on proximity to electronegative N and O atoms. libretexts.org | |
| Methyl (-CH₃) | ~10-20 ppm | E/Z isomerism will affect the precise shift. docbrown.infolibretexts.org | |
| ¹H NMR | Amine (-NH-) | Variable | Shift and multiplicity depend on solvent and pH. |
| Alkene (=CH-) | ~5.0-6.5 ppm | Coupling constants (J-values) reveal stereochemistry. libretexts.org | |
| Methylene (-CH₂-) | ~3.0-4.0 ppm | Splitting patterns reveal adjacent protons. libretexts.org | |
| FTIR | N-H Stretch | ~3300-3500 cm⁻¹ | Broad peak, indicates hydrogen bonding. |
| C=O Stretch | ~1700-1760 cm⁻¹ | Strong absorption, characteristic of carboxylic acids. researchgate.net | |
| C=C Stretch | ~1640-1680 cm⁻¹ | Medium intensity peak for the alkene bond. |
Reactivity Descriptors and Reaction Pathway Predictions
Theoretical calculations can predict the chemical reactivity of a molecule using a variety of descriptors derived from molecular orbital theory, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netirjweb.comajchem-a.com The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. irjweb.com
Other calculated descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -E(HOMO)).
Electron Affinity (A): The energy released when an electron is added (approximated as -E(LUMO)).
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Electrophilicity Index (ω): A measure of the ability to act as an electrophile.
These descriptors can be used to predict the most likely sites for nucleophilic or electrophilic attack on this compound, providing insight into its potential metabolic pathways or its role in chemical reactions. researchgate.netderpharmachemica.com
Furthermore, computational methods can be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products to determine the most energetically favorable route. rsc.orgrsc.org For instance, theoretical approaches have been used to propose a plausible mechanism for the Claisen rearrangement of a Z-crotyl glycine ester to form an unsaturated amino acid derivative. scielo.org.bo Such studies elucidate the step-by-step process of bond breaking and formation, providing a level of detail that is often inaccessible through experimental means alone. scielo.org.bo This predictive power is essential for understanding the biosynthesis of natural products containing this compound and for designing novel synthetic routes.
Derivatization Strategies and Their Academic Implications
Synthesis of N-Protected and C-Protected Derivatives for Peptide Chemistry
In the realm of peptide synthesis, the selective protection of the amine and carboxyl groups of amino acids is fundamental to control the sequence of peptide bond formation and prevent unwanted side reactions. peptide.commasterorganicchemistry.com For N-But-2-en-1-ylglycine, standard protection strategies are employed to prepare it for solid-phase peptide synthesis (SPPS) or solution-phase coupling.
The most common N-protecting groups used in peptide synthesis are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. peptide.com
Fmoc (9-fluorenylmethoxycarbonyl) Protection: The Fmoc group is attached to the nitrogen atom of this compound and is particularly popular in SPPS. iris-biotech.de It is stable to acidic conditions but can be readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. iris-biotech.desigmaaldrich.com This orthogonality allows for the selective deprotection of the N-terminus while side-chain protecting groups and the linkage to the solid support remain intact. peptide.comiris-biotech.de The synthesis of Fmoc-protected amino acids is a well-established process. nih.gov
Boc (tert-butyloxycarbonyl) Protection: The Boc group is another widely used N-protecting group, especially in the earlier developed Boc/benzyl (Boc/Bz) protection strategy for SPPS. iris-biotech.de It is stable to basic conditions but is cleaved by strong acids, such as trifluoroacetic acid (TFA). masterorganicchemistry.comiris-biotech.de The choice between Fmoc and Boc strategies often depends on the desired final peptide and the other functional groups present in the molecule. iris-biotech.de
Table 1: Comparison of Fmoc and Boc Protecting Groups
| Feature | Fmoc Group | Boc Group |
| Full Name | 9-fluorenylmethoxycarbonyl | tert-butyloxycarbonyl |
| Cleavage Condition | Base (e.g., 20% Piperidine in DMF) sigmaaldrich.com | Strong Acid (e.g., Trifluoroacetic Acid) masterorganicchemistry.comiris-biotech.de |
| Primary Use | Solid-Phase Peptide Synthesis (SPPS) iris-biotech.de | Solid-Phase and Solution-Phase Peptide Synthesis peptide.comiris-biotech.de |
| Advantages | Mild cleavage conditions, allowing for the synthesis of complex peptides. iris-biotech.de | Robust and less prone to premature cleavage in certain contexts. iris-biotech.de |
The carboxyl group of this compound can be transformed into esters or amides. These modifications are not only crucial for peptide synthesis but also for creating other functional derivatives.
Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst results in the formation of an ester. libretexts.org This is a reversible reaction, and driving it to completion often requires removing the water formed as a byproduct or using an excess of the alcohol. libretexts.org Esterification is a common method for protecting the C-terminus of an amino acid during peptide synthesis. masterorganicchemistry.com Various methods can be employed for esterification, including the use of coupling agents to activate the carboxylic acid. researchgate.netrsc.org
Amidation: The carboxyl group can also be converted to an amide by reacting with an amine. libretexts.org This reaction typically requires the activation of the carboxylic acid, often with a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC), to form a more reactive intermediate that is then attacked by the amine. masterorganicchemistry.comresearchgate.net This is the fundamental reaction for forming peptide bonds. Beyond peptide synthesis, amidation can be used to attach various molecules to the C-terminus of this compound, creating a diverse range of chemical entities. rsc.orgmdpi.com
Fmoc and Boc Derivatization Approaches
Chemical Modifications of the Alkenyl Side Chain
The but-2-enyl side chain of this compound provides a reactive handle for a variety of chemical transformations, allowing for the introduction of new functional groups and structural motifs. rsc.org
Hydrogenation: The double bond in the alkenyl side chain can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. This transformation converts this compound into N-butylglycine, altering the steric and electronic properties of the side chain.
Halogenation: Halogens, such as bromine (Br₂) or chlorine (Cl₂), can add across the double bond of the alkenyl side chain. This electrophilic addition reaction proceeds to form a dihalogenated derivative. The resulting alkyl halides can then serve as substrates for further nucleophilic substitution reactions, providing a pathway to a wider range of functionalized derivatives.
Oxidation: The double bond of the side chain is susceptible to oxidative cleavage under strong oxidizing conditions, such as treatment with ozone (O₃) followed by a reductive or oxidative workup, or with hot, concentrated potassium permanganate (B83412) (KMnO₄). This would break the carbon-carbon double bond, leading to the formation of smaller carbonyl-containing fragments.
Epoxidation: A more controlled oxidation can be achieved through epoxidation, which converts the alkene into an epoxide (an oxirane ring). libretexts.org This is commonly carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgorganicchemistrytutor.com The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce two new functional groups on adjacent carbons. libretexts.orglibretexts.orgpearson.com
The alkenyl side chain of this compound can participate in cycloaddition reactions, which are powerful methods for constructing cyclic structures.
Diels-Alder Reaction: As a dienophile, the double bond can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. The stereochemistry of the starting alkene is retained in the product, making this a stereospecific reaction.
1,3-Dipolar Cycloaddition: The alkene can also act as a dipolarophile in a [3+2] cycloaddition with a 1,3-dipole, such as a nitrile oxide or a nitrone, to generate a five-membered heterocyclic ring. nih.govwikipedia.orgqu.edu.sa This type of reaction is a valuable tool for the synthesis of complex heterocyclic systems. nih.gov
Table 2: Summary of Side Chain Modifications
| Reaction | Reagents | Functional Group Transformation |
| Hydrogenation | H₂, Pd/C | Alkene to Alkane |
| Halogenation | Br₂ or Cl₂ | Alkene to Dihaloalkane |
| Epoxidation | m-CPBA libretexts.orgorganicchemistrytutor.com | Alkene to Epoxide libretexts.org |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Nitrone qu.edu.sa | Alkene to Five-Membered Heterocycle nih.govwikipedia.org |
Biosynthetic Pathway Elucidation and Engineering Relevant to Unsaturated Glycine Derivatives
Investigation of Potential Natural Occurrences and Biosynthetic Routes
The biosynthesis of a specific compound like N-But-2-en-1-ylglycine is best understood by examining the natural world for its presence or the existence of structurally related molecules. Such investigations provide critical clues about the enzymes and metabolic logic that nature employs to construct these specialized chemical scaffolds.
While this compound itself is not a widely documented natural product, numerous structurally related compounds have been isolated from natural sources. These molecules, which feature modifications to the amino group of glycine (B1666218) or other amino acids, suggest potential enzymatic capabilities for N-alkenylation.
One related compound is Tiglylglycine , an N-acylglycine found in the bacterium Aeromonas veronii. nih.gov In this molecule, a tiglyl group ( (E)-2-methylbut-2-enoyl) is attached to the glycine nitrogen via an amide bond rather than a direct N-C alkyl bond. Another relevant example is cyclopentenylglycine , a non-proteinogenic amino acid discovered in the seeds of plants from the Flacourtiaceae family. nih.gov This cyclic, unsaturated amino acid serves as a direct precursor to cyclopentenyl fatty acids. nih.gov The existence of these compounds demonstrates that organisms possess metabolic pathways to synthesize and utilize unsaturated, substituted glycine derivatives. Furthermore, a wide variety of N-alkyl-α-amino acids, particularly N-methylated forms, are found throughout nature, highlighting the prevalence of enzymes that modify the amino group of amino acids. researchgate.net
| Compound Name | Core Structure | Natural Source | Reference |
|---|---|---|---|
| Tiglylglycine | N-acylglycine | Aeromonas veronii | nih.gov |
| Cyclopentenylglycine | Unsaturated cyclic amino acid | Hydnocarpus anthelminthica (Flacourtiaceae) | nih.gov |
| N-Methyl-Histidine | N-alkyl-α-amino acid | Various (used for enzyme property modulation) | researchgate.net |
Understanding how precursor molecules are assembled is fundamental to elucidating a biosynthetic pathway. Isotope labeling studies are a powerful tool for this purpose. For instance, research on cyclopentenyl fatty acid biosynthesis in Hydnocarpus anthelminthica seeds demonstrated that radiolabeled cyclopentenyl[2-¹⁴C]glycine is directly incorporated into cyclopentenyl fatty acids. nih.gov This study established a clear metabolic link: cyclopentenylglycine is converted to aleprolic acid, which then acts as a starter unit for chain elongation to form the final fatty acid products. nih.gov
Similar experimental logic could be applied to investigate the biosynthesis of this compound. The pathway would likely involve the condensation of glycine with a C4 butenyl unit. Tracing experiments using labeled glycine and potential C4 precursors (e.g., crotonyl-CoA, but-2-enal) in a producing organism would be necessary to confirm the metabolic route. The incorporation of unnatural amino acids (UAAs) with specific functionalities, such as phenylselenocysteine (B1259780) which can be converted to the unsaturated dehydroalanine, provides another avenue for tracing metabolic transformations and creating reactive handles within biological systems. rsc.org
Identification of Related Natural Products
Enzymatic Catalysts for the Formation of Unsaturated Amino Acids
The construction of this compound requires two key enzymatic activities: N-alkylation (formation of the bond between the butenyl group and the glycine nitrogen) and desaturation (formation of the double bond within the butenyl group). Nature possesses a diverse enzymatic toolkit capable of performing these transformations.
N-Alkylation Enzymes: Several classes of enzymes are known to catalyze the N-alkylation of amino acids and other amines.
Reductive Aminases (RedAms): These enzymes catalyze the coupling of an amine to a carbonyl compound (aldehyde or ketone) followed by a reduction to form the N-alkylated product. For example, a reductive aminase from Aspergillus oryzae has been used in biocatalytic cascades to N-alkylate various amines using primary alcohols (which are first oxidized to aldehydes) or carboxylic acids (which are first reduced) as the alkyl source. acs.org Such an enzyme could potentially couple glycine with but-2-enal to form this compound.
N-Methyltransferases: This well-studied enzyme family typically uses S-adenosyl-L-methionine (SAM) as a methyl donor. d-nb.info While they primarily transfer methyl groups, enzyme engineering efforts have begun to expand their substrate scope to larger alkyl groups. d-nb.info
Imine Reductases and Dehydrogenases: These enzymes can catalyze the reductive amination of keto acids. researchgate.net While many use ammonia (B1221849), some can accept alkyl amines, providing a route to N-alkylated amino acids. researchgate.net
Desaturase Enzymes: Desaturases are responsible for introducing double bonds into hydrocarbon chains, most notably in fatty acid biosynthesis. nih.govnih.gov
Fatty Acid Desaturases: These are typically non-heme diiron enzymes that use molecular oxygen to abstract hydrogen atoms from adjacent carbons, forming a double bond. nih.gov The regioselectivity (i.e., the position of the double bond) is precisely controlled by the enzyme's active site structure. nih.govbnl.gov For example, studies on castor and ivy desaturases revealed that substituting a single amino acid far from the active site could switch the enzyme's regioselectivity from forming a Δ9 double bond to a Δ4 double bond. bnl.gov
Specialized Desaturases: Some enzymes perform desaturation on amino acid substrates. The enzyme NapI, involved in naphthyridinomycin biosynthesis, catalyzes the C4-C5 desaturation of L-arginine, showcasing a rare desaturation reaction on a free amino acid. acs.org
| Enzyme Class | Example Enzyme | Reaction Type | Cofactor/Cosubstrate | Reference |
|---|---|---|---|---|
| Reductive Aminase (RedAm) | RedAm from Aspergillus oryzae | N-Alkylation | NAD(P)H | acs.org |
| N-Methyltransferase | Nicotinamide N-methyltransferase (human) | N-Alkylation (Methylation) | S-adenosyl-L-methionine (SAM) | d-nb.info |
| Fatty Acid Desaturase | Castor Δ9-desaturase | Desaturation | O₂, Diiron cluster, NAD(P)H | bnl.gov |
| Amino Acid Desaturase | NapI | L-Arginine Desaturation | O₂, Non-heme iron | acs.org |
Understanding the chemical mechanisms of these enzymes is crucial for their application and engineering. The catalytic activity of enzymes is dictated by the specific amino acid residues within their active sites, which can participate in catalysis through various means. ijarsct.co.inresearchgate.net
For N-alkylating enzymes like methyltransferases, the mechanism involves the transfer of a methyl group from the cofactor SAM to the nucleophilic nitrogen of the arginine side chain. nih.gov The active site positions the two substrates optimally for the reaction to occur. nih.gov For reductive aminases, the mechanism is a two-step process involving the formation of an imine or Schiff base intermediate between the amine and a carbonyl compound, followed by an NADPH-dependent reduction to the final secondary amine. acs.org
For desaturase enzymes , the mechanism is a highly energy-demanding process of hydrogen abstraction. nih.gov In diiron desaturases, the enzyme activates molecular oxygen at its iron center to generate a high-valent iron-oxo species. nih.gov This powerful oxidant is capable of abstracting a hydrogen atom from an unactivated C-H bond on the substrate, initiating the dehydrogenation process that results in a double bond. nih.govnih.gov The precise positioning of the substrate within a binding channel in the enzyme determines which C-H bonds are accessible to the active site and thus controls the position of the resulting double bond. bnl.gov
Characterization of Novel Enzymes Involved in N-Alkylation or Desaturation
Synthetic Biology Approaches for Pathway Reconstruction
Where natural pathways are unknown or inefficient, synthetic biology offers powerful tools to construct artificial cellular systems for producing desired molecules like this compound. nih.govresearchgate.net This involves the design and assembly of modular genetic "parts"—such as genes encoding enzymes from different organisms—into a tractable host like E. coli or yeast. researchgate.netelifesciences.org
The reconstruction of biosynthetic pathways for non-essential amino acids has been successfully demonstrated. researchgate.netnih.gov A notable achievement was the resurrection of the valine biosynthesis pathway in mammalian (CHO) cells by introducing codon-optimized genes from E. coli. elifesciences.org The engineered cells were able to synthesize valine de novo, demonstrating that core metabolic pathways lost through evolution can be re-established. elifesciences.org A similar approach could be envisioned for this compound, where genes for a suitable N-alkylating enzyme and a desaturase could be assembled into a production host.
Another powerful synthetic biology strategy is the incorporation of unnatural amino acids (UAAs) directly into proteins. rsc.org This is often achieved by reassigning a codon (typically a stop codon like TAG) to a specific UAA. rsc.org This requires an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAA and its corresponding codon but does not cross-react with the host cell's machinery. nih.gov While this technique is primarily for creating novel proteins, the underlying principles of engineering enzymes and metabolic pathways are directly relevant to producing free UAAs. nih.govacs.org For example, the efficient incorporation of terminally unsaturated methionine analogues like 2-amino-5-hexenoic acid into proteins in vivo highlights the ability of cellular machinery to recognize and process unsaturated amino acids. acs.org
| Goal | Strategy | Key Components | Host Organism | Reference |
|---|---|---|---|---|
| Resurrect Valine Biosynthesis | Pathway Reconstruction | Codon-optimized E. coli genes (ilv operon) | Chinese Hamster Ovary (CHO) cells | elifesciences.org |
| Incorporate Unnatural Amino Acids into Proteins | Codon Reassignment | Orthogonal aminoacyl-tRNA synthetase/tRNA pair | E. coli, Yeast, Eukaryotic cells | rsc.org |
| Reconstruct Cysteine Biosynthesis | Pathway Engineering | Engineered cysteine-free CysE and CysM enzymes | E. coli | nasa.gov |
De novo Biosynthesis of Modified Amino Acids
The natural production of N-substituted amino acids, including unsaturated derivatives like this compound, is not a common metabolic pathway in most organisms. However, the principles of microbial biosynthesis can be applied to construct novel pathways for the de novo synthesis of such non-proteinogenic amino acids (npAAs). nih.govpnas.org The biosynthesis of these modified amino acids typically involves the recruitment and engineering of enzymes capable of forming new carbon-nitrogen bonds. researchgate.net
A plausible biosynthetic route for this compound can be conceptualized through the reductive amination of a 2-oxo acid precursor. In this hypothetical pathway, a readily available intermediate from central metabolism, such as glyoxylate (B1226380), would serve as the keto acid substrate. The key transformation would involve the condensation of glyoxylate with but-2-en-1-amine, followed by a reduction step to yield the final N-substituted glycine derivative. This reaction can be catalyzed by enzymes such as imine reductases (IREDs) or specific N-alkylamino acid dehydrogenases. researchgate.netfrontiersin.orgnih.gov
Enzymes like the N-methyl-L-amino acid dehydrogenase (DpkA) from Pseudomonas putida have shown promise in the synthesis of N-alkylated amino acids. frontiersin.org While its native function may be specific, protein engineering techniques can be employed to alter its substrate specificity to accept bulkier alkyl groups like a butenyl moiety. The biosynthesis would rely on the host organism's ability to produce the glyoxylate precursor and the external supply of but-2-en-1-amine to the fermentation medium. The integration of such a heterologous enzyme into a suitable microbial chassis, such as Corynebacterium glutamicum or Escherichia coli, would enable the de novo production of the target compound. researchgate.netresearchgate.net
The feasibility of this approach is supported by the successful fermentative production of other N-alkylated amino acids. For instance, N-methyl-L-alanine and N-methylphenylalanine have been produced in engineered C. glutamicum through the reductive methylamination of the corresponding 2-oxo acids. researchgate.net These examples underscore the potential of combining precursors from the host's central metabolism with heterologous enzymes to create novel biosynthetic pathways for a wide range of modified amino acids.
Metabolic Engineering for Enhanced Production of Analogs
To achieve high-yield production of this compound, a series of metabolic engineering strategies can be implemented in the chosen microbial host. These strategies aim to optimize the flux of precursors towards the target molecule, enhance the activity of the key biosynthetic enzymes, and minimize the formation of competing byproducts. researchgate.netacs.org
A primary strategy involves the overexpression of the heterologous gene encoding the imine reductase or N-alkylamino acid dehydrogenase responsible for the final condensation and reduction step. frontiersin.org This ensures that the catalytic capacity for producing this compound is not a limiting factor. Furthermore, site-directed mutagenesis of the enzyme can be performed to improve its catalytic efficiency and specificity for glyoxylate and but-2-en-1-amine. For example, a mutant of the imine reductase DpkA from P. putida showed increased catalytic efficiency for the ethylamination of glyoxylate to produce N-ethylglycine. frontiersin.org
Another critical aspect is to increase the intracellular availability of the glyoxylate precursor. This can be achieved by engineering the glyoxylate shunt or other relevant pathways in the central carbon metabolism of the host organism. researchgate.net Redirecting carbon flux towards glyoxylate would provide a steady supply of the necessary keto acid for the reductive amination reaction.
The successful production of other N-alkylated amino acids provides a blueprint for the types of improvements that can be achieved. For example, the fermentative production of L-theanine, an N-ethylated amino acid, in Pseudomonas putida was significantly enhanced through fed-batch bioreactor cultivation. acs.org By optimizing the feeding strategy and utilizing different carbon sources, the final titer of the product was substantially increased.
Below is a table illustrating the potential improvements in N-alkylated amino acid production through metabolic and fermentation engineering, based on data from L-theanine production. acs.org
| Carbon Source(s) | Cultivation Method | Final Titer (g/L) |
| Glucose | Shake Flask | 2.69 |
| Glycerol | Shake Flask | 2.66 |
| Xylose | Shake Flask | 1.22 |
| Glucose + Xylose | Fed-batch Bioreactor | 10 |
| Glycerol | Fed-batch Bioreactor | 17.2 |
| Xylose | Fed-batch Bioreactor | 4 |
| Xylose + Glycerol | Fed-batch Bioreactor | 21 |
These findings demonstrate that a combination of enzyme engineering, metabolic pathway optimization, and advanced fermentation strategies can lead to the efficient and high-titer production of novel N-substituted amino acid analogs like this compound.
Future Research Perspectives in N but 2 En 1 Ylglycine Chemistry
Development of Novel and Efficient Synthetic Routes
The synthesis of N-substituted glycine (B1666218) derivatives, often termed peptoids, has been a subject of extensive research. nih.govpnas.org However, the specific synthesis of N-But-2-en-1-ylglycine presents unique challenges and opportunities for methodological innovation.
Future research will likely focus on developing more efficient, stereoselective, and environmentally benign synthetic strategies. A common method for preparing N-substituted glycines involves the reaction of an amine with a haloacetic acid, such as chloroacetic acid. acs.org A green chemistry approach, using water as a solvent, has been successfully applied to the synthesis of various N-aliphatic glycines and could be adapted for this compound. acs.orgnih.gov
Key areas for future synthetic research include:
Stereoselective Synthesis: The double bond in the but-2-en-1-yl group can exist as either E or Z isomers. Future synthetic methods must aim to control this stereochemistry, as the geometric configuration can significantly influence the molecule's conformational preferences and biological activity.
Catalytic Approaches: Exploring transition-metal-catalyzed C-N bond-forming reactions could provide more efficient and milder conditions for synthesis compared to traditional alkylation methods.
Solid-Phase Synthesis: For applications in creating larger peptoid oligomers, optimizing the incorporation of this compound monomers using solid-phase synthesis techniques will be crucial. nih.gov This involves the sequential addition of monomers to a growing chain on a resin support, a method widely used for peptides and peptoids. pnas.org
Application of Advanced Analytical and Structural Methodologies
A thorough understanding of the physicochemical properties and structure of this compound is essential for its future application. Advanced analytical techniques are indispensable for the comprehensive characterization of this and other amino acid derivatives. numberanalytics.comcreative-proteomics.com
Future analytical research should focus on:
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of amino acid derivatives. creative-proteomics.comcreative-proteomics.com Future work will involve developing specific HPLC methods to separate E/Z isomers of this compound and to quantify it in complex mixtures. For enhanced volatility and detection in Gas Chromatography (GC), derivatization of the amino acid is a key step. creative-proteomics.comresearchgate.net Techniques converting the molecule into volatile esters or silyl (B83357) derivatives for GC-Mass Spectrometry (GC-MS) analysis will be essential for sensitive detection and quantification. numberanalytics.comcreative-proteomics.com
Mass Spectrometry (MS): High-resolution mass spectrometry coupled with techniques like electrospray ionization (ESI) is critical for confirming the molecular weight and elemental composition of this compound. numberanalytics.com Tandem MS (MS/MS) will be invaluable for detailed structural elucidation by analyzing fragmentation patterns, which can help distinguish between isomers. creative-proteomics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are vital for confirming the covalent structure of the molecule. nih.gov Advanced multi-dimensional NMR techniques, such as COSY, HSQC, and NOESY, will be necessary to determine the through-bond and through-space correlations, providing critical insights into the molecule's solution-state conformation and the stereochemistry of the double bond.
| Analytical Technique | Future Research Application for this compound | Key Objectives |
| HPLC | Method development for isomeric separation and quantification. | Achieve baseline separation of E/Z isomers; high-sensitivity quantification. |
| GC-MS | Development of derivatization protocols for trace analysis. creative-proteomics.com | Enhance volatility for GC; achieve low detection limits (picomole to femtomole range). nih.gov |
| High-Resolution MS | Accurate mass determination and structural fragmentation studies. | Confirm elemental composition; differentiate isomers through fragmentation patterns. |
| Multi-dimensional NMR | Detailed conformational analysis in solution. | Assign all proton and carbon signals; determine E/Z geometry; study conformational dynamics. |
Refinement of Theoretical Models and Computational Predictions
Computational chemistry provides powerful tools for predicting the structure, energetics, and properties of molecules, complementing experimental findings. nih.gov For glycine analogs, theoretical studies have been instrumental in understanding conformational preferences and the effects of solvation. acs.orgrsc.org
Future theoretical research on this compound should aim to:
Conformational Space Exploration: Glycine and its derivatives are known for their conformational flexibility. nih.gov Computational methods, particularly Density Functional Theory (DFT), can be used to map the potential energy surface of this compound to identify all stable conformers and the energy barriers for their interconversion. nih.gov
High-Accuracy Benchmarking: While DFT methods are widely used, their accuracy can be assessed against higher-level computations like Coupled Cluster theory (e.g., CCSD(T)). nih.gov Establishing such benchmarks for this compound will ensure the reliability of less computationally expensive models used for larger systems.
Solvation Effects: The conformation and properties of amino acids are highly dependent on their environment. rsc.org Future studies should employ both implicit (continuum) and explicit solvent models to accurately predict the behavior of this compound in aqueous and non-polar environments, which is crucial for understanding its potential biological interactions. acs.orgrsc.org
Spectroscopic Predictions: Quantum mechanical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies. Comparing these theoretical predictions with experimental spectra can aid in the definitive assignment of the molecule's structure and conformation.
Exploration of Interdisciplinary Research Avenues with Academic Significance
The unique structure of this compound makes it a candidate for exploration in several interdisciplinary fields.
Peptidomimetic and Materials Science: As an N-substituted glycine, this molecule is a "peptoid" monomer. nih.govpnas.org Future research could explore its incorporation into peptoid oligomers. The unsaturated butenyl side chain could be used for post-synthesis modification (e.g., via click chemistry or metathesis) to attach fluorescent labels, cross-linkers, or other functional groups. This opens up applications in drug discovery and the development of novel biomaterials. mdpi.com
Bioinorganic Chemistry: N-substituted glycine derivatives can act as effective ligands for metal ions. nih.gov The presence of the amine, carboxylate, and the double bond in this compound suggests it could form interesting coordination complexes. Investigating its interactions with biologically relevant metal ions is a promising research direction.
Biotechnology and Enzyme Technology: Unsaturated amino acids can act as enzyme inhibitors. mdpi.com Future studies could investigate whether this compound or peptides containing it can interact with or inhibit specific enzymes. This avenue connects to research in biotechnology, where enzymes are used for various industrial processes. uni-hohenheim.deuni-hohenheim.de The unsaturated fatty acid-like tail could also be studied for its potential interactions with biological membranes or lipid-binding proteins. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing high-purity N-But-2-en-1-ylglycine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling reactions between activated but-2-en-1-yl derivatives and glycine precursors under inert conditions. Key steps include:
- Reagent Selection : Use of carbodiimides (e.g., EDC/HOBt) to activate carboxyl groups, minimizing side reactions .
- Purification : Column chromatography (e.g., silica gel with gradient elution) followed by recrystallization in non-polar solvents.
- Purity Validation : Combustion analysis (C, H, N), HPLC (≥95% purity threshold), and NMR (absence of residual solvent/impurity peaks) .
- Challenges : But-2-en-1-yl groups may isomerize during synthesis; monitor via -NMR for double-bond geometry (cis/trans) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?
- Methodological Answer :
- Primary Techniques :
- -/-NMR: Confirm backbone structure and double-bond configuration.
- FT-IR: Validate carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) groups.
- Conflict Resolution : Cross-validate with X-ray crystallography (if crystalline) or high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Discrepancies in NMR shifts may arise from solvent effects or tautomerism; replicate experiments under standardized conditions (e.g., DMSO-d at 25°C) .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer :
- Protocol Standardization : Publish detailed synthetic procedures, including exact molar ratios, reaction temperatures (±2°C), and stirring rates.
- Interlab Validation : Share aliquots of starting materials (e.g., but-2-en-1-yl bromide) with collaborating labs to control batch variability.
- Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental transparency, including raw spectral data in supplementary materials .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of this compound in peptide bond formation, and how do steric effects influence coupling efficiency?
- Methodological Answer :
- Steric Analysis : Use computational modeling (e.g., DFT) to map electron density around the but-2-en-1-yl group. Compare coupling yields with glycine analogs lacking the substituent.
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps. Reduced efficiency (>20% yield drop) may indicate steric hindrance from the α,β-unsaturated group .
Q. How does this compound’s stability vary under physiological conditions, and what degradation products should be monitored in bioactivity assays?
- Methodological Answer :
- Stability Protocols :
- Accelerated Degradation : Incubate at 37°C in PBS (pH 7.4) for 72 hours; analyze via LC-MS.
- Degradation Products : Monitor for hydrolyzed derivatives (e.g., glycine and but-2-en-1-ol) and oxidation byproducts (e.g., epoxides).
- Mitigation Strategies : Use antioxidants (e.g., ascorbate) in buffers and store samples at -80°C under argon .
Q. What strategies can resolve contradictions in reported biological activity of this compound across in vitro vs. in vivo models?
- Methodological Answer :
- Meta-Analysis Framework :
Compile datasets from public repositories (e.g., ChEMBL) and filter by assay type (e.g., enzyme inhibition vs. cell viability).
Normalize activity metrics (e.g., IC) using Z-score transformation.
Identify confounding variables (e.g., cell line genetic drift, serum concentration in media).
- Validation : Repeat key assays with standardized protocols (e.g., ATCC cell lines, serum-free conditions) .
Methodological Best Practices
- Data Transparency : Deposit raw NMR, HPLC, and crystallographic data in public repositories (e.g., Zenodo) with DOIs for independent verification .
- Ethical Compliance : Adhere to NIH preclinical guidelines for chemical handling and disposal, particularly for reactive intermediates .
- Literature Synthesis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research gaps, such as the compound’s unexplored role in metalloenzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
